molecular formula C15H13FN2O3 B8608541 Benzoic acid, 2-[[[(4-fluorophenyl)amino]acetyl]amino]- CAS No. 131058-49-6

Benzoic acid, 2-[[[(4-fluorophenyl)amino]acetyl]amino]-

Cat. No.: B8608541
CAS No.: 131058-49-6
M. Wt: 288.27 g/mol
InChI Key: NDFUKVZAOICRQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2-[[[(4-fluorophenyl)amino]acetyl]amino]- is a useful research compound. Its molecular formula is C15H13FN2O3 and its molecular weight is 288.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

131058-49-6

Molecular Formula

C15H13FN2O3

Molecular Weight

288.27 g/mol

IUPAC Name

2-[[2-(4-fluoroanilino)acetyl]amino]benzoic acid

InChI

InChI=1S/C15H13FN2O3/c16-10-5-7-11(8-6-10)17-9-14(19)18-13-4-2-1-3-12(13)15(20)21/h1-8,17H,9H2,(H,18,19)(H,20,21)

InChI Key

NDFUKVZAOICRQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CNC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-(N-bromoacetylamino)benzoic acid from Example 79 (8.00 g, 31.0 mmol), para-fluoroaniline (7.34 mL, 77.5 mmol) and DMF (80 mL) was heated to 75° C. for 8 h. The mixture was cooled, poured over H2O (1 L) and 5% KOH (300 mL) and washed with CH2Cl2 (3×300 mL). The aqueous layer was acidified to pH 2 with 2 N HCl, cooled below room temperature and filtered. The filter cake was rinsed with water (60 mL) and dried under high vacuum at 45° C. to yield 7.98 g (89%) of the title compound as an off-white solid; 1H NMR (DMSO-d6) δ 13.45 (broad s, 1H), 12.00 (s, 1H), 8.72 (d, J=8, 1H), 7.94 (dd, J=8, J=1.2, 1H), 7.59 (td, J=7.2, J=1.6, 1H), 7.13 (td, J=7.2, J=0.8, 1H), 6.95 (m, 2H), 6.58 (m, 2H), 6.47 (s, 1H), 3.82 (s, 2H); 13C NMR (DMSO-d6) δ 170.73, 169.04, 154.95 (J=232.0), 144.78, 140.54, 134.15, 131.13, 122.69, 119.43, 116.00, 115.38 (J=21.9), 113.22 (J=7.6), 49.31.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.34 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

N(chloroacetyl)anthranilic acid 4.0 g (8 mmol) and p-fluoroaniline 5.3 ml (56 mmol) were dissolved in 4 ml of dimethylformamide and heated at 80° to 90° C. for 4 hours. The reaction solution was poured into ice water and deposited crystals were collected by filtration. These crystals were washed with ether and recrystallized from ethanol to obtain N-[(4-fluorophenylamino)acetyl]anthranilic acid (melting point: 217° to 219° C.) 2.4 g (yield: 46%).
Name
N(chloroacetyl)anthranilic acid
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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